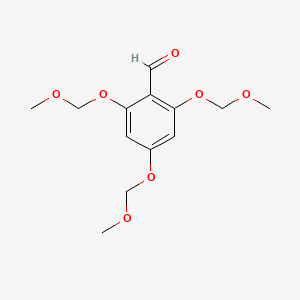

2,4,6-Tris(methoxymethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-15-7-18-10-4-12(19-8-16-2)11(6-14)13(5-10)20-9-17-3/h4-6H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDHPMLWSIYQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C(=C1)OCOC)C=O)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440859 | |

| Record name | Benzaldehyde, 2,4,6-tris(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212265-19-5 | |

| Record name | Benzaldehyde, 2,4,6-tris(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Tris Methoxymethoxy Benzaldehyde

Established Literature Procedures for Synthesis

The established route to 2,4,6-Tris(methoxymethoxy)benzaldehyde involves a two-step process: first, the formylation of a phloroglucinol (B13840) substrate to create the benzaldehyde (B42025) core, followed by the protection of the three hydroxyl groups. The key step, the introduction of the methoxymethoxy groups, is a well-documented procedure for the protection of phenols.

The conversion of 2,4,6-trihydroxybenzaldehyde (B105460) to the target compound is an etherification reaction. The most common and effective method employs chloromethyl methyl ether (MOM-Cl) as the reagent in the presence of a non-nucleophilic base. wikipedia.org

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂). A hindered base, most commonly N,N-diisopropylethylamine (DIPEA), is used to deprotonate the phenolic hydroxyl groups, facilitating their nucleophilic attack on the electrophilic carbon of MOM-Cl. adichemistry.comsynarchive.com The reaction proceeds via a nucleophilic substitution mechanism. An excess of both MOM-Cl and the base is generally used to ensure the complete protection of all three hydroxyl groups.

Alternative reagents for introducing the MOM group include:

Dimethoxymethane (Methylal) : This method involves an acetal (B89532) exchange reaction catalyzed by a Lewis acid or a strong protic acid like p-toluenesulfonic acid. adichemistry.comgoogle.com

Methoxymethyl Acetate : Used in the presence of a Lewis acid catalyst such as zinc chloride, this reagent can also effectively form MOM ethers. oocities.org

The table below summarizes common conditions for the MOM protection of phenolic compounds, which are applicable to the synthesis of 2,4,6-Tris(methoxymethoxy)benzaldehyde.

| Reagent | Base / Catalyst | Solvent | Temperature | Typical Reaction Time |

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (CH₂Cl₂) | Room Temperature | 3 - 8 hours |

| Chloromethyl methyl ether (MOM-Cl) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C to Room Temp | 2 - 24 hours |

| Dimethoxymethane | P₂O₅ or Trifluoromethanesulfonic acid | Chloroform or Dichloromethane | Room Temperature | Variable |

| Methoxymethyl Acetate | Zinc Chloride (ZnCl₂) | Dichloromethane (CH₂Cl₂) | Room Temperature | ~16 hours |

This interactive table is based on established procedures for the methoxymethylation of phenols. adichemistry.comsynarchive.comoocities.org

To optimize the yield, several factors must be considered:

Stoichiometry : A molar excess of the methoxymethylating agent (e.g., MOM-Cl) and the base is crucial to drive the reaction to completion. Typically, at least 3 equivalents of each are required for the three hydroxyl groups.

Anhydrous Conditions : The presence of water can consume the reagents and lead to side reactions. Therefore, using anhydrous solvents and reagents is essential for high efficiency.

Choice of Base : Strong, non-nucleophilic bases are preferred to prevent side reactions. While sodium hydride (NaH) can be used, its heterogeneity can sometimes lead to slower reaction times. DIPEA is often favored for its solubility in organic solvents. total-synthesis.com

Temperature Control : The reaction is typically performed at room temperature or slightly below to control its rate and minimize potential side reactions. adichemistry.com

Reported yields for the MOM protection of various phenols using MOM-Cl and DIPEA are generally high, often ranging from 85% to 98%. synarchive.com By carefully controlling the reaction conditions, similar efficiency can be expected for the exhaustive protection of 2,4,6-trihydroxybenzaldehyde.

Precursors and Starting Materials in the Synthesis of 2,4,6-Tris(methoxymethoxy)benzaldehyde

The primary and immediate precursor for the synthesis of 2,4,6-Tris(methoxymethoxy)benzaldehyde is 2,4,6-trihydroxybenzaldehyde (also known as phloroglucinaldehyde). sigmaaldrich.comscbt.com This compound provides the necessary benzaldehyde skeleton with hydroxyl groups at the correct positions for the subsequent protection step.

2,4,6-Trihydroxybenzaldehyde itself is synthesized from phloroglucinol (1,3,5-trihydroxybenzene). The introduction of the aldehyde group (-CHO) onto the electron-rich phloroglucinol ring is achieved through electrophilic aromatic substitution, specifically a formylation reaction. Several classical methods can be employed for this transformation:

Gattermann Reaction : This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgcareers360.comlscollege.ac.in A safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN. wikipedia.org

Vilsmeier-Haack Reaction : This method employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.org This is often a milder and more common method for the formylation of activated aromatic rings.

Protecting Group Strategies Utilizing Methoxymethoxy Functionalities in Synthesis

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols in organic synthesis due to its favorable characteristics. total-synthesis.comchemistrytalk.org It functions as an acetal, which imparts stability under a wide range of conditions where a free hydroxyl group would react. adichemistry.com

Key Features of the MOM Protecting Group:

Stability : The MOM group is stable to strongly basic conditions, nucleophiles, organometallic reagents (like Grignard and organolithium reagents), hydrides, and many oxidizing agents. adichemistry.comchemistrytalk.org

Introduction : As detailed in section 2.1.1, it can be introduced under relatively mild conditions, most commonly using MOM-Cl and a base. wikipedia.org

Cleavage (Deprotection) : The MOM group is sensitive to acidic conditions. masterorganicchemistry.com Deprotection is readily achieved by treatment with protic acids (like HCl or H₂SO₄) or Lewis acids. wikipedia.orgresearchgate.net This lability to acid allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., silyl (B83357) ethers, which are removed by fluoride (B91410) ions).

Chemical Reactivity and Transformation Pathways of 2,4,6 Tris Methoxymethoxy Benzaldehyde

Condensation Reactions Involving the Aldehyde Moiety

The aldehyde group is a focal point for carbon-carbon bond formation through various condensation reactions. These reactions typically involve the nucleophilic attack of an enolate or a similar species on the electrophilic carbonyl carbon of the benzaldehyde (B42025).

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation that occurs between an aromatic aldehyde, which cannot enolize, and an aliphatic or aromatic ketone that possesses α-hydrogens. masterorganicchemistry.com This reaction, typically carried out under basic or acidic catalysis, is a fundamental method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). scispace.comjetir.org

In this context, 2,4,6-Tris(methoxymethoxy)benzaldehyde serves as the aromatic aldehyde component. The reaction is generally initiated by a base (e.g., NaOH or KOH) abstracting an acidic α-proton from a ketone, such as acetophenone (B1666503), to form a resonance-stabilized enolate ion. rasayanjournal.co.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde derivative. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone (B49325). rasayanjournal.co.inmagritek.com The use of base catalysis is common, often providing high yields of the chalcone product. rasayanjournal.co.in

Table 1: Representative Claisen-Schmidt Condensation This table illustrates the reaction of 2,4,6-Tris(methoxymethoxy)benzaldehyde with a generic acetophenone derivative to form a chalcone.

| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Typical Catalyst | Product Type |

|---|---|---|---|

| 2,4,6-Tris(methoxymethoxy)benzaldehyde | Substituted Acetophenone (e.g., 4'-methoxyacetophenone) | NaOH or KOH | Chalcone (α,β-unsaturated ketone) |

Beyond the classic Claisen-Schmidt reaction, the aldehyde functionality of 2,4,6-Tris(methoxymethoxy)benzaldehyde allows it to participate in other aldol condensation variants. These "crossed" or "mixed" aldol reactions involve reacting the benzaldehyde derivative with different enolizable partners, such as other ketones or aldehydes that have α-hydrogens. masterorganicchemistry.comyoutube.com

For a successful crossed-aldol reaction, it is advantageous when one of the carbonyl partners, like 2,4,6-Tris(methoxymethoxy)benzaldehyde, is incapable of forming an enolate itself, thus preventing self-condensation and reducing the number of potential products. masterorganicchemistry.com The reaction proceeds via the same fundamental steps: base-catalyzed formation of an enolate from the second carbonyl compound, nucleophilic addition of the enolate to the 2,4,6-Tris(methoxymethoxy)benzaldehyde, and subsequent dehydration to yield an α,β-unsaturated carbonyl compound. magritek.comyoutube.com

Table 2: Examples of Aldol Condensation Reactants This table shows potential reactants for aldol condensation with 2,4,6-Tris(methoxymethoxy)benzaldehyde.

| Reactant 1 (Non-enolizable Aldehyde) | Potential Enolizable Reactant | Expected Product Class |

|---|---|---|

| 2,4,6-Tris(methoxymethoxy)benzaldehyde | Acetone | β-Hydroxy ketone / α,β-Unsaturated ketone |

| 2,4,6-Tris(methoxymethoxy)benzaldehyde | Cyclohexanone | β-Hydroxy ketone / α,β-Unsaturated ketone |

| 2,4,6-Tris(methoxymethoxy)benzaldehyde | Acetaldehyde | β-Hydroxy aldehyde / α,β-Unsaturated aldehyde |

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group makes it highly susceptible to attack by nucleophiles. Reactions with strong carbon-based nucleophiles, such as carbanions from organometallic reagents, are particularly important for forming new carbon-carbon bonds.

Organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent sources of carbanions and are commonly used for nucleophilic addition to aldehydes. libretexts.org When 2,4,6-Tris(methoxymethoxy)benzaldehyde is treated with a Grignard reagent, the partially negative carbon atom of the organometallic compound attacks the electrophilic carbonyl carbon. This addition step breaks the C=O pi bond, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding a secondary alcohol. libretexts.org This synthetic route provides a reliable method for converting the aldehyde into a more complex secondary benzylic alcohol.

The secondary alcohols synthesized from the nucleophilic addition of carbanions can be subsequently oxidized to form the corresponding ketones. This two-step process—nucleophilic addition followed by oxidation—is a versatile strategy for synthesizing various ketone derivatives. A range of oxidizing agents can accomplish this transformation under mild conditions. researchgate.net

For instance, reagents such as trichloroisocyanuric acid (TCCA) can effectively oxidize secondary benzylic alcohols to ketones. researchgate.net Other modern methods utilize catalytic systems, such as palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)), which can perform the oxidation with high efficiency. nih.gov Solid-supported hypervalent iodine catalysts have also been shown to be effective for this purpose. researchgate.net

Table 3: Common Reagents for Oxidation of Secondary Alcohols to Ketones

| Oxidizing Agent/System | Typical Conditions | Reference |

|---|---|---|

| Trichloroisocyanuric acid (TCCA) | CH2Cl2 / MeCN at room temperature | researchgate.net |

| Pd/AlO(OH) nanoparticles | Solvent-free, O2 stream, ultrasonic conditions | nih.gov |

| Solid-supported hypervalent iodine catalysts with Oxone® | Acetonitrile (B52724), elevated temperatures | researchgate.net |

Deprotection Chemistry of Methoxymethoxy Ethers

The methoxymethyl (MOM) group is an acetal (B89532) used to protect hydroxyl groups. adichemistry.comwikipedia.org Its removal, or deprotection, is a key transformation for revealing the parent phloroglucinol (B13840) structure. Since the MOM group is an acetal, it is stable under basic and many neutral conditions but is readily cleaved by acid hydrolysis. adichemistry.com

Table 4: Selected Reagents for MOM Ether Deprotection

| Reagent | Typical Conditions | Key Feature | Reference |

|---|---|---|---|

| HCl | Methanol (B129727), reflux | Standard acidic hydrolysis | adichemistry.com |

| p-Toluenesulfonic acid (pTSA) | Solvent-free, room temperature | Eco-friendly, mild conditions | eurekaselect.com |

| Zinc Bromide (ZnBr2) / n-PrSH | Dichloromethane (B109758) | Rapid and selective cleavage | researchgate.net |

| Silica-supported sodium hydrogen sulfate (B86663) | Room temperature | Heterogeneous catalyst, chemoselective | organic-chemistry.org |

Acid-Catalyzed Cleavage Protocols

The removal of the methoxymethyl (MOM) protecting groups from the phenolic hydroxyls is a common and crucial transformation for 2,4,6-tris(methoxymethoxy)benzaldehyde. This deprotection is typically achieved under acidic conditions. A variety of protocols have been developed for the cleavage of phenolic MOM ethers, offering different levels of selectivity, efficiency, and mildness.

One effective method involves the use of silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) as a heterogeneous catalyst. This solid acid catalyst facilitates the deprotection of phenolic MOM ethers in excellent yields at room temperature. The operational simplicity and the use of an inexpensive, non-toxic catalyst are significant advantages of this procedure. evitachem.comdoubtnut.com

Another approach employs trialkylsilyl triflates, such as trimethylsilyl (B98337) triflate (TMSOTf), in the presence of 2,2′-bipyridyl. This system allows for the deprotection of aromatic MOM ethers under mild, non-acidic conditions. The reaction proceeds through the formation of a silyl (B83357) ether intermediate, which is subsequently hydrolyzed to yield the corresponding phenol (B47542). nih.govgoogle.com

Heteropolyacids, such as the Wells-Dawson acid (H₆P₂W₁₈O₆₂), have also been utilized as efficient catalysts for the cleavage of phenolic MOM ethers. These catalysts, whether in bulk or supported on silica, can provide high to quantitative yields in short reaction times and are easily recoverable and reusable.

Other acidic reagents that have been reported for the deprotection of phenolic MOM ethers include cerium(III) chloride in acetonitrile, which is particularly effective for the cleavage of β-methoxyethoxymethyl (MEM) ethers and can be applied to MOM ethers as well. magritek.com Additionally, systems like zinc bromide (ZnBr₂) with a thiol, such as n-propanethiol, offer a rapid and selective method for MOM ether deprotection. mdpi.com

The following table summarizes various acid-catalyzed cleavage protocols applicable to phenolic MOM ethers, which could be adapted for the deprotection of 2,4,6-tris(methoxymethoxy)benzaldehyde.

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| NaHSO₄-SiO₂ | Dichloromethane | Room Temp. | Short | Excellent | evitachem.comdoubtnut.com |

| TMSOTf / 2,2'-Bipyridyl | Acetonitrile | 0 °C to Room Temp. | Variable | Good to High | nih.govgoogle.com |

| Wells-Dawson Acid | Dichloroethane | Variable | < 1 hour | High to Quantitative | |

| ZnBr₂ / n-PrSH | Not specified | Not specified | < 10 minutes | High | mdpi.com |

Regioselectivity and Chemoselectivity in Deprotection

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of 2,4,6-tris(methoxymethoxy)benzaldehyde, this is particularly relevant when considering the stability of the aldehyde group during the deprotection of the MOM ethers. Many of the mild acid-catalyzed methods for MOM ether cleavage are designed to be chemoselective, leaving other acid-sensitive functional groups, such as aldehydes, intact. For instance, the use of NaHSO₄-SiO₂ is noted for its high chemoselectivity in deprotecting phenolic MOM ethers without affecting other functionalities. evitachem.comdoubtnut.com Similarly, the TMSOTf/2,2′-bipyridyl system can be tuned to selectively deprotect MOM ethers while preserving other protecting groups. nih.gov

Other Characteristic Reactions of the Benzaldehyde Framework

The aldehyde group of 2,4,6-tris(methoxymethoxy)benzaldehyde is a site for a variety of characteristic reactions, though its reactivity is modulated by the presence of the three bulky and electron-donating methoxymethoxy groups.

The methoxymethoxy groups are ortho-para directing and are considered activating groups due to the +R (resonance) effect of the oxygen atoms. This increased electron density on the aromatic ring can influence the reactivity of the aldehyde. The electron-donating nature of these groups tends to decrease the electrophilicity of the carbonyl carbon, potentially making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde. doubtnut.com

Condensation Reactions: The aldehyde can undergo condensation reactions with nucleophiles such as amines to form imines (Schiff bases) or with compounds containing active methylene (B1212753) groups in reactions like the aldol condensation. magritek.com However, the steric hindrance from the two ortho methoxymethoxy groups could significantly slow down the rate of these reactions compared to less substituted benzaldehydes.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. Standard oxidizing agents can be employed, but the reaction conditions would need to be carefully chosen to avoid cleavage of the acid-sensitive MOM protecting groups.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2,4,6-tris(methoxymethoxy)benzyl alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. These hydride reagents are generally compatible with the MOM ethers.

The bulky nature of the ortho substituents may also influence the conformational preferences of the aldehyde group, which in turn could affect its reactivity and interactions with reagents.

Applications of 2,4,6 Tris Methoxymethoxy Benzaldehyde in Complex Molecule Synthesis

Intermediate in the Synthesis of Natural Product Analogues

The protected phloroglucinol (B13840) structure of 2,4,6-Tris(methoxymethoxy)benzaldehyde makes it an important starting material for building molecules that mimic naturally occurring compounds. The MOM protecting groups are stable under basic conditions typically used in condensation reactions but can be readily removed in acidic conditions to reveal the free hydroxyl groups present in the final natural product scaffold.

Flavonoids are a significant class of natural products, and their synthesis often begins with the formation of a chalcone (B49325) backbone. Chalcones (1,3-diaryl-2-propen-1-ones) are key precursors to flavanones, generated through a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation. iyte.edu.trorganic-chemistry.org This reaction involves an aromatic ketone (an acetophenone (B1666503) derivative) and an aromatic aldehyde. iyte.edu.tr

In this synthetic pathway, the acetophenone provides what will become the A-ring of the flavonoid, while the benzaldehyde (B42025) derivative provides the B-ring. Therefore, 2,4,6-Tris(methoxymethoxy)benzaldehyde serves as the building block for the B-ring of the resulting chalcone. The general reaction involves the condensation of a 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde. sciforum.net The resulting 2'-hydroxychalcone (B22705) can then undergo an intramolecular cyclization to form the flavanone (B1672756) skeleton. organic-chemistry.org

The versatility of this reaction allows for the synthesis of a wide array of substituted chalcones and, subsequently, flavanones, as illustrated by the following examples.

| Acetophenone Reactant | Benzaldehyde Reactant | Chalcone Product |

| 2'-Hydroxy-4',6'-dimethoxyacetophenone | 4-Methoxybenzaldehyde | 2'-Hydroxy-4,4',6'-trimethoxychalcone |

| 2'-Hydroxy-4',6'-dimethoxyacetophenone | 4-Benzyloxybenzaldehyde | 4-Benzyloxy-2'-hydroxy-4',6'-dimethoxychalcone sciforum.net |

| 2,4,6-tris(Methoxymethoxy)acetophenone | Substituted Benzaldehydes | C-Prenylated Chalcones wikipedia.org |

| 1-(2,4,6-trimethoxyphenyl) ethyl ketone | Various aromatic aldehydes | 2,4,6-trimethoxychalcone derivatives nih.gov |

Chromones, like flavonoids, are another important class of oxygen-containing heterocyclic compounds. The synthesis of chromone (B188151) derivatives can also utilize chalcones as key intermediates. Following the initial Claisen-Schmidt condensation to form a chalcone, a subsequent oxidative cyclization step can be employed to form the chromone ring system. scirp.org In this multi-step process, a chalcone derived from a benzaldehyde and a 2-hydroxyacetophenone (B1195853) can be treated with reagents such as iodine in ethanol (B145695) under microwave heating to facilitate the cyclization and formation of the chromone scaffold. scirp.org Thus, 2,4,6-Tris(methoxymethoxy)benzaldehyde can act as a precursor to the chalcone intermediate required for synthesizing specifically substituted chromone derivatives.

Common synthetic routes to coumarins, such as the Knoevenagel condensation or the Perkin reaction, typically require a 2-hydroxybenzaldehyde (salicylaldehyde) derivative as a starting material. wikipedia.orgnih.gov The Knoevenagel condensation involves the reaction of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound, while the Perkin reaction uses an acid anhydride. wikipedia.orgic.ac.uk As 2,4,6-Tris(methoxymethoxy)benzaldehyde does not possess the required free ortho-hydroxyl group, its direct application in these standard coumarin (B35378) syntheses is not documented in the reviewed literature.

Precursor for Advanced Organic Building Blocks

In synthetic chemistry, organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. While 2,4,6-Tris(methoxymethoxy)benzaldehyde is itself a primary building block, its principal value lies in its conversion to more advanced and versatile intermediates.

The most significant application in this context is its role in synthesizing chalcones. The chalcone framework is a highly valuable "advanced building block" because its α,β-unsaturated ketone system and diaryl structure serve as a scaffold for creating a multitude of other compounds. This scaffold is the entry point for synthesizing entire libraries of flavonoids, flavanones, and chromones, as described in the previous sections. sciforum.netscirp.org The transformation of a relatively simple, protected benzaldehyde into a complex chalcone scaffold exemplifies its role as a precursor to advanced building blocks for heterocyclic synthesis.

Role in Multi-Step Synthesis Schemes and Sequential Transformations

The utility of 2,4,6-Tris(methoxymethoxy)benzaldehyde is most apparent in the context of multi-step synthesis, where planned, sequential reactions are used to build complex targets. The synthesis of flavanones from this benzaldehyde is a classic example of a sequential transformation.

The process involves two key steps:

Claisen-Schmidt Condensation: The first step is the base-catalyzed reaction between an appropriate 2'-hydroxyacetophenone and 2,4,6-Tris(methoxymethoxy)benzaldehyde. This step forms the carbon-carbon bond that establishes the chalcone backbone. iyte.edu.tr

Intramolecular Cyclization: The resulting 2'-hydroxychalcone intermediate is then subjected to conditions that promote intramolecular Michael addition. The hydroxyl group on the A-ring attacks the α,β-unsaturated system, leading to the closure of the heterocyclic C-ring to form the flavanone structure. organic-chemistry.org

This two-step sequence highlights the role of 2,4,6-Tris(methoxymethoxy)benzaldehyde as a starting point in a synthetic cascade, where each step builds upon the last to create a significantly more complex molecular architecture.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2,4,6-Tris(methoxymethoxy)benzaldehyde, ¹H-NMR, ¹³C-NMR, and DEPT spectroscopy would be employed to confirm the arrangement of protons and carbons within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of 2,4,6-Tris(methoxymethoxy)benzaldehyde is expected to exhibit distinct signals corresponding to the different types of protons present. The aldehydic proton (CHO) would appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The two aromatic protons on the benzene (B151609) ring, being chemically equivalent due to the symmetrical substitution pattern, would likely produce a single signal. The protons of the three methoxymethoxy (MOM) groups would show two distinct signals: a singlet for the methylene (B1212753) protons (-O-CH₂-O-) and a singlet for the methyl protons (-O-CH₃).

Predicted ¹H-NMR Data for 2,4,6-Tris(methoxymethoxy)benzaldehyde

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | -CHO |

| ~6.4 | s | 2H | Ar-H |

| ~5.2 | s | 6H | -O-CH₂-O- |

| ~3.5 | s | 9H | -O-CH₃ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For 2,4,6-Tris(methoxymethoxy)benzaldehyde, distinct signals are expected for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the methoxymethoxy groups.

Predicted ¹³C-NMR Data for 2,4,6-Tris(methoxymethoxy)benzaldehyde

| Chemical Shift (δ) (ppm) | Assignment |

| ~189 | C=O |

| ~165 | C2, C4, C6 (Aromatic) |

| ~110 | C1 (Aromatic) |

| ~95 | C3, C5 (Aromatic) |

| ~94 | -O-CH₂-O- |

| ~56 | -O-CH₃ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

DEPT spectroscopy is a valuable tool for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment for 2,4,6-Tris(methoxymethoxy)benzaldehyde would show positive signals for the aromatic CH and the methyl (CH₃) carbons of the MOM groups. The methylene (CH₂) carbons of the MOM groups would appear as negative signals. The quaternary aromatic carbons and the carbonyl carbon would be absent in the DEPT-135 spectrum. This technique would be instrumental in confirming the assignments made in the broadband-decoupled ¹³C-NMR spectrum.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 2,4,6-Tris(methoxymethoxy)benzaldehyde is expected to show characteristic absorption bands. A strong peak corresponding to the C=O stretching of the aldehyde group would be observed around 1680-1700 cm⁻¹. The C-H stretching of the aldehyde group would likely appear as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching would be seen above 3000 cm⁻¹, while the C-O stretching of the ether linkages in the methoxymethoxy groups would produce strong bands in the region of 1050-1150 cm⁻¹.

Expected IR Absorption Bands for 2,4,6-Tris(methoxymethoxy)benzaldehyde

| Wavenumber (cm⁻¹) | Vibration |

| ~2820, ~2720 | C-H Stretch (Aldehyde) |

| ~1690 | C=O Stretch (Aldehyde) |

| ~1600, ~1470 | C=C Stretch (Aromatic) |

| ~1150, ~1050 | C-O Stretch (Ether) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 2,4,6-Tris(methoxymethoxy)benzaldehyde would show the molecular ion peak (M⁺), which would confirm the molecular weight of the compound. Fragmentation patterns would provide further structural information. Common fragmentation pathways would likely involve the loss of the aldehyde proton, the methoxymethyl groups, or formaldehyde (B43269) from the MOM ethers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. To assess the purity of 2,4,6-Tris(methoxymethoxy)benzaldehyde, a reversed-phase HPLC method would likely be employed. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. The purity of the compound would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Applicable to derived chalcones)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing chalcones derived from 2,4,6-Tris(methoxymethoxy)benzaldehyde. This method provides insights into the electronic transitions within the molecule, particularly the π → π* and n → π* transitions of the conjugated system inherent to the chalcone (B49325) backbone. The resulting spectrum is influenced by the molecular structure, including the presence and nature of substituents on the aromatic rings.

Chalcones typically exhibit two main absorption bands in their UV-Vis spectra. fabad.org.trresearchgate.net The first, often referred to as Band I, is an intense band appearing at a longer wavelength (typically in the range of 340–390 nm) and is attributed to the π → π* transition of the cinnamoyl system. researchgate.net The second, Band II, is found at a shorter wavelength (usually between 220–270 nm) and corresponds to the π → π* transition of the benzoyl moiety. fabad.org.trresearchgate.net

The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on both aromatic rings of the chalcone. The presence of electron-donating groups, such as the methoxymethoxy groups derived from the parent aldehyde, can influence the electronic distribution within the conjugated system. Generally, increasing the oxygenation or adding electron-donating substituents leads to a bathochromic shift (a shift to longer wavelengths), particularly for Band I. fabad.org.tr This is due to the stabilization of the excited state through extended π-electron delocalization. fabad.org.tr

While specific experimental UV-Vis data for a series of chalcones derived directly from 2,4,6-Tris(methoxymethoxy)benzaldehyde is not extensively detailed in readily available literature, the principles can be illustrated with data from closely related methoxy-substituted chalcones. For instance, studies on various chalcone derivatives show a clear trend where additional methoxy (B1213986) groups cause a shift toward higher wavelengths. researchgate.net

Illustrative UV-Vis Absorption Data for Methoxy-Substituted Chalcones

The following interactive table presents representative UV-Vis absorption maxima for a series of chalcones, demonstrating the effect of methoxy group substitution. This data is provided to illustrate the general principles applicable to chalcones derived from 2,4,6-Tris(methoxymethoxy)benzaldehyde.

| Chalcone Derivative | Band I (λmax, nm) | Band II (λmax, nm) | Solvent |

| Chalcone | 310 | 228 | Ethanol (B145695) |

| 4-Methoxychalcone | 325 | 235 | Ethanol |

| 2',4'-Dimethoxychalcone | 345 | 275 | Methanol |

| 2',4',4-Trimethoxychalcone | 363 | 269 | Acetonitrile |

| 2',4',6'-Trimethoxychalcone | 358 | 278 | Chloroform |

Note: The data in this table is compiled from various sources for illustrative purposes and represents typical values for methoxy-substituted chalcones. Precise values for chalcones derived from 2,4,6-Tris(methoxymethoxy)benzaldehyde would require specific experimental measurement.

The electronic spectra of these compounds are recorded in various solvents, and it is important to note that solvent polarity can also influence the position of the absorption bands. biointerfaceresearch.com The detailed analysis of the UV-Vis spectra, in conjunction with other spectroscopic techniques, is crucial for the structural confirmation of newly synthesized chalcone derivatives.

Structure Property Relationships in Derivatives of 2,4,6 Tris Methoxymethoxy Benzaldehyde

Impact of Methoxymethoxy Substitution Pattern on Molecular Architecture

The molecular architecture of derivatives of 2,4,6-Tris(methoxymethoxy)benzaldehyde is significantly influenced by the presence of three bulky methoxymethoxy (MOM) groups on the aromatic ring. These groups, positioned at the ortho- and para-positions relative to the aldehyde functionality, exert considerable steric and electronic effects that dictate the conformation, reactivity, and supramolecular assembly of the resulting compounds.

The methoxy (B1213986) groups within the MOM substituents are strong electron-donating groups, which increase the electron density of the aromatic ring. researchgate.net This electronic enrichment affects the reactivity of the aldehyde and the properties of conjugated systems derived from it, such as chalcones. The steric hindrance caused by the two ortho-substituents (at C2 and C6) can force the aldehyde group and other functionalities connected to the ring out of the plane of the benzene (B151609) ring. This twisting of the molecular structure can impact conjugation and, consequently, the electronic and optical properties of the derivatives. scielo.brresearchgate.net

In derivatives like chalcones, where the tris(methoxymethoxy)phenyl ring is connected to a propenone bridge, the orientation of the ring is governed by a balance between steric repulsion from the MOM groups and the electronic stabilization gained from planarity. This substitution pattern can influence the crystal packing, leading to specific intermolecular interactions such as C-H···O bonds, which stabilize the crystalline structure. scielo.br The presence of multiple oxygen atoms in the MOM groups provides numerous sites for hydrogen bonding, which can be a key factor in molecular recognition and binding to biological targets. tandfonline.com

Structure-Activity Relationship (SAR) Studies on Chalcones and Flavanones Derived from 2,4,6-Tris(methoxymethoxy)benzaldehyde

Structure-activity relationship (SAR) studies have been particularly insightful for chalcones derived from 2,4,6-Tris(methoxymethoxy)benzaldehyde, revealing key structural features necessary for their biological activities, such as anti-inflammatory effects.

One of the most critical features for the anti-inflammatory activity of 2',4',6'-tris(methoxymethoxy)chalcone (TMMC) and its derivatives is the α,β-unsaturated ketone moiety. nih.gov This group acts as a Michael acceptor, allowing it to react with nucleophilic species like cysteine residues in proteins. Modifications to this enone system, such as its reduction or conversion to a triple bond, generally lead to a significant decrease or complete loss of anti-inflammatory activity. nih.gov

Another crucial aspect of the SAR is the nature of the substituents on the aromatic rings. The electron-donating methoxymethoxy groups on the A-ring are believed to stabilize the thiol-adduct formed during Michael addition by decreasing the acidity of the α-hydrogen, which slows the reverse reaction. nih.gov However, the conversion of these protecting groups to other functionalities has a profound impact on activity. Specifically, the presence of a hydroxyl group at the 2'-position is critical for enhancing the anti-inflammatory effect. nih.govnih.gov This is attributed to the formation of an intramolecular hydrogen bond between the 2'-hydroxy group and the adjacent ketone, which increases the electrophilicity of the α,β-unsaturated system, making it a better Michael acceptor. nih.gov

Table 1: SAR Findings for 2',4',6'-Tris(methoxymethoxy)chalcone Derivatives

| Modification to Parent Chalcone (B49325) Structure | Impact on Anti-inflammatory Activity | Rationale |

| Reduction of the α,β-double bond | Significant decrease or loss of activity | The α,β-unsaturated ketone moiety, acting as a Michael acceptor, is essential for activity. nih.gov |

| Conversion of ketone to an alcohol | Significant decrease or loss of activity | The ketone functionality is crucial for the electrophilic character of the enone system. nih.gov |

| Conversion of -OMOM group to -OH at 2' position | Potent increase in activity | Intramolecular hydrogen bonding between the 2'-OH and the ketone increases the electrophilicity of the Michael acceptor. nih.gov |

| Conversion of -OMOM groups to -OMe | Activity is retained but may be altered | Methoxy groups are also electron-donating but differ from hydroxyl groups in their hydrogen bonding capacity. nih.govnih.gov |

Stereochemical Considerations in Synthesis and Transformation

Stereochemistry plays a significant role in the synthesis and biological activity of derivatives of 2,4,6-Tris(methoxymethoxy)benzaldehyde, particularly for chalcones and flavanones.

Chalcones possess a carbon-carbon double bond in the propenone bridge, which can exist as either the E (trans) or Z (cis) isomer. The Claisen-Schmidt condensation, the standard method for synthesizing chalcones, typically yields the thermodynamically more stable E-isomer as the major product. This stereoisomer is generally the one associated with the potent biological activities reported in SAR studies. nih.gov The planarity and geometry of the E-isomer are considered optimal for interaction with biological targets.

The transformation of chalcones into flavanones introduces a new stereochemical element. The acid- or base-catalyzed intramolecular cyclization of a chalcone results in the formation of a flavanone (B1672756), which contains a chiral center at the C2 position. Consequently, flavanones can exist as a pair of enantiomers, (S)- and (R)-flavanone. The synthesis from an achiral chalcone precursor without the use of a chiral catalyst or resolving agent will result in a racemic mixture of both enantiomers. The biological activity of chiral molecules is often stereospecific, with one enantiomer typically exhibiting significantly higher potency than the other. Therefore, the stereochemical configuration at the C2 position is a critical determinant of a flavanone's biological profile.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for 2,4,6-Tris(methoxymethoxy)benzaldehyde

The current synthesis of 2,4,6-Tris(methoxymethoxy)benzaldehyde typically involves the protection of the hydroxyl groups of 2,4,6-trihydroxybenzaldehyde (B105460). Future research will likely focus on optimizing this process to enhance efficiency, sustainability, and cost-effectiveness. Key areas for development include:

Green Chemistry Approaches: Exploration of environmentally benign solvents and reagents for the methoxymethylation reaction will be a priority. This includes replacing traditional chlorinated solvents with greener alternatives and developing catalytic methods that minimize waste.

Phase-Transfer Catalysis: The use of phase-transfer catalysts could offer a milder and more efficient method for the O-alkylation of the parent trihydroxybenzaldehyde, potentially leading to higher yields and easier purification. google.com

Flow Chemistry Synthesis: Transitioning the synthesis from batch to continuous flow processes could offer significant advantages in terms of safety, scalability, and reproducibility. A flow-based setup would allow for precise control over reaction parameters such as temperature and reaction time, potentially reducing byproduct formation.

Exploration of New Catalytic Reactions and Methodologies

The electron-rich nature of the aromatic ring in 2,4,6-Tris(methoxymethoxy)benzaldehyde suggests its potential in various catalytic applications, either as a substrate or as a precursor to ligands and organocatalysts. A related compound, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), is known for its high basicity and has been successfully employed as a Lewis base catalyst in reactions such as the nitroaldol (Henry) reaction and oxa-Michael additions. researchgate.netrsc.orgchemrxiv.org This opens avenues for exploring the catalytic potential of derivatives of 2,4,6-Tris(methoxymethoxy)benzaldehyde.

Future research could focus on:

Lewis Base Catalysis: Investigating phosphine (B1218219) or other Lewis basic derivatives of the 2,4,6-Tris(methoxymethoxy)phenyl moiety as organocatalysts for various chemical transformations. researchgate.net

Substrate in Condensation Reactions: The aldehyde functional group is highly reactive and can participate in a wide range of condensation reactions to form Schiff bases, chalcones, and other valuable intermediates. mdpi.comnih.gov Exploring novel catalytic systems to control the stereoselectivity and efficiency of these reactions is a promising area.

Metal Complexation: The oxygen atoms of the methoxymethoxy groups could potentially act as coordination sites for metal ions, suggesting the possibility of designing novel metal-based catalysts for specific organic transformations.

Integration into Automated and High-Throughput Synthesis Platforms

Modern drug discovery and materials science rely heavily on the ability to rapidly synthesize and screen large libraries of compounds. The structure of 2,4,6-Tris(methoxymethoxy)benzaldehyde makes it an ideal scaffold for combinatorial chemistry and high-throughput synthesis.

Emerging research avenues include:

Flow Chemistry for Library Synthesis: Utilizing flow chemistry platforms can automate the synthesis of derivatives. researchgate.netresearcher.life By introducing different reaction partners into a continuous flow reactor with 2,4,6-Tris(methoxymethoxy)benzaldehyde, large libraries of compounds can be generated efficiently.

Direct-to-Biology Approaches: High-throughput synthesis can be coupled with direct biological screening of crude reaction mixtures, significantly accelerating the discovery of new bioactive molecules. strath.ac.uk This approach is particularly relevant for synthesizing libraries of PROTACs (Proteolysis Targeting Chimeras) or other complex therapeutic agents where the 2,4,6-trisubstituted phenyl ring could serve as a core fragment.

Computational Chemistry Approaches for Reaction Mechanism Studies and Prediction of Reactivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the chemical behavior of molecules. Applying these methods to 2,4,6-Tris(methoxymethoxy)benzaldehyde can guide experimental work and accelerate the discovery of new applications.

Future computational studies could involve:

Density Functional Theory (DFT): Using DFT to model the electronic structure of the molecule can help predict its reactivity. researchgate.net This includes calculating properties like electrostatic potential maps to identify sites susceptible to nucleophilic or electrophilic attack and studying the transition states of reactions involving the aldehyde group.

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the detailed mechanisms of reactions catalyzed by derivatives of this compound, providing insights that can be used to optimize catalyst design and reaction conditions.

In Silico Screening: Molecular docking studies can be used to predict the binding affinity of derivatives of 2,4,6-Tris(methoxymethoxy)benzaldehyde with biological targets like enzymes or receptors. nih.govnih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for further experimental investigation.

A summary of computational methods and their potential applications is presented in the table below.

| Computational Method | Application for 2,4,6-Tris(methoxymethoxy)benzaldehyde | Research Goal |

| Density Functional Theory (DFT) | Calculation of electronic properties, bond lengths, and angles. | Predict reactivity and stability. |

| Ab-initio Methods | High-accuracy calculation of molecular geometry and energy. | Elucidate reaction mechanisms and transition states. materialsciencejournal.org |

| Molecular Docking | Simulation of binding between derivatives and protein targets. | Identify potential bioactive compounds and predict targets. nih.gov |

Expanding the Scope of Complex Molecules Derived from 2,4,6-Tris(methoxymethoxy)benzaldehyde

The primary utility of 2,4,6-Tris(methoxymethoxy)benzaldehyde lies in its role as a building block for more complex molecules, particularly those found in nature or designed for therapeutic purposes. The MOM groups serve as effective protection for the highly reactive phenol (B47542) functionalities, which can be deprotected under specific conditions to yield the final target molecule.

Key areas for future expansion are:

Natural Product Synthesis: The 2,4,6-trihydroxyphenyl moiety is a common feature in many natural products, including flavonoids and chalcones, which are known for their broad range of biological activities. nih.gov 2,4,6-Tris(methoxymethoxy)benzaldehyde is a key starting material for the synthesis of these complex natural products and their analogues.

Synthesis of Bioactive Chalcones: Research has shown that chalcones bearing a 2,4,6-trimethoxyphenyl group exhibit significant anticancer activity. nih.gov A similar strategy using 2,4,6-Tris(methoxymethoxy)benzaldehyde could lead to the discovery of novel chalcone (B49325) derivatives with improved potency or different biological targets. Subsequent deprotection of the MOM groups could yield polyhydroxylated chalcones with potentially enhanced antioxidant or other biological properties.

Development of Novel Heterocycles: The aldehyde can be used as a precursor for the synthesis of a variety of heterocyclic compounds, which are of great interest in medicinal chemistry. mdpi.comresearchgate.net

The versatility of this compound as a synthetic intermediate ensures its continued relevance in the ongoing search for new materials and therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2,4,6-Tris(methoxymethoxy)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves selective protection of hydroxyl groups on benzaldehyde derivatives using methoxymethyl (MOM) etherification. Key steps include:

- Protection Strategy : Sequential or simultaneous alkylation of phenolic -OH groups using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH or DIPEA) .

- Catalysis : Acid catalysts (e.g., p-TsOH) may enhance regioselectivity in poly-substituted systems.

- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 3.2 equiv. MOM-Cl per hydroxyl group) are critical. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How is the structural integrity of 2,4,6-Tris(methoxymethoxy)benzaldehyde confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolves substituent positions and confirms the tris-MOM configuration. A mean (C–C) bond length of 0.005 Å and R-factor <0.063 are standard validation metrics .

- NMR Spectroscopy : Key signals include:

- HRMS : Accurate mass determination (e.g., [M+H]+ calculated vs. observed mass error <2 ppm) .

Q. What purification techniques are recommended for isolating 2,4,6-Tris(methoxymethoxy)benzaldehyde?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–30% EtOAc). Rf ≈ 0.4 in 20% EtOAc .

- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How do electronic effects of methoxymethoxy substituents influence aldehyde reactivity in nucleophilic additions?

Methodological Answer:

- Computational Analysis : DFT studies (e.g., B3LYP/6-31G*) reveal electron-donating MOM groups stabilize the aldehyde carbonyl via resonance, reducing electrophilicity. This impacts reactivity in Knoevenagel condensations or Grignard additions .

- Experimental Validation : Competitive reactions with substituted benzaldehydes show reduced reactivity (e.g., 40% slower imine formation vs. unsubstituted analogs) .

Q. What stability challenges arise during long-term storage of 2,4,6-Tris(methoxymethoxy)benzaldehyde?

Methodological Answer:

Q. How can regioselectivity be controlled in further functionalization (e.g., cross-coupling)?

Methodological Answer:

- Directed Ortho-Metalation : Use aldehyde as a directing group. For example, Pd-catalyzed C–H activation at the ortho position to the aldehyde (yields ~60%) .

- Steric Effects : Steric hindrance from tris-MOM groups limits meta/para substitution, favoring ortho selectivity .

Data Contradictions and Resolutions

Q. Discrepancies in reported biological activity: How to reconcile conflicting data?

Analysis:

- In-Vitro vs. In-Silico : Some studies report antimicrobial activity (MIC ~50 µg/mL), while others show inactivity. This may stem from assay variability (e.g., bacterial strain differences) or impurity artifacts.

- Resolution : Validate purity via HPLC (>98%) and replicate assays under standardized conditions (CLSI guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.